2-(1-piperazinyl)acetamide dihydrochloride chemical structure
2-(1-piperazinyl)acetamide dihydrochloride chemical structure
Executive Summary
2-(1-Piperazinyl)acetamide dihydrochloride (CAS: 939983-61-6) represents a critical bifunctional building block in medicinal chemistry. Characterized by a hydrophilic piperazine core coupled with a primary acetamide moiety, this compound serves as a versatile pharmacophore scaffold. Its structural duality—offering both a secondary amine for further functionalization and a primary amide for hydrogen bond networking—makes it indispensable in the synthesis of GPCR ligands, kinase inhibitors, and ion channel modulators. This guide delineates the structural parameters, validated synthetic protocols, and analytical fingerprints required for its integration into high-throughput drug discovery workflows.
Chemical Identity & Structural Analysis
The compound consists of a six-membered saturated piperazine ring substituted at the N1 position by an acetamide group (
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 2-(Piperazin-1-yl)acetamide dihydrochloride |
| Common Synonyms | 1-Piperazineacetamide 2HCl; N-(Carbamoylmethyl)piperazine dihydrochloride |
| CAS Number | 939983-61-6 (Dihydrochloride); 55829-43-1 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 216.11 g/mol (Salt); 143.19 g/mol (Free Base) |
| SMILES | C1CN(CCN1)CC(=O)N.Cl.Cl |
Structural Connectivity Diagram
The following diagram illustrates the core connectivity and functional zones of the molecule.
Figure 1: Structural connectivity of 2-(1-piperazinyl)acetamide dihydrochloride, highlighting the N1-substitution and salt formation.
Physicochemical Properties
Understanding the physicochemical profile is essential for formulation and assay development. The dihydrochloride salt significantly enhances water solubility compared to the free base.
| Property | Value | Context |
| Physical State | White to off-white crystalline solid | Hygroscopic; requires desiccated storage. |
| Melting Point | 245–247 °C (dec.) | High lattice energy typical of diamine salts [1]. |
| Solubility | >100 mg/mL in Water | Highly soluble; suitable for aqueous buffers. |
| pKa (Calc.) | The | |
| LogP | -1.4 (Free Base) | Highly polar; low passive membrane permeability without modification. |
Synthesis & Production Protocols
The synthesis of 2-(1-piperazinyl)acetamide relies on the nucleophilic substitution of 2-chloroacetamide by piperazine. A critical technical challenge is preventing the formation of the bis-alkylated byproduct, 1,4-bis(carbamoylmethyl)piperazine.
Reaction Mechanism & Control
To favor mono-alkylation, a significant molar excess of piperazine (3–4 equivalents) is employed. The unreacted piperazine acts as a scavenger for the HCl generated during the reaction, though an external base (e.g.,
Figure 2: Optimized synthetic workflow for the mono-alkylation of piperazine.
Step-by-Step Protocol
Reagents:
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Piperazine (anhydrous): 34.4 g (0.40 mol)
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2-Chloroacetamide: 9.35 g (0.10 mol)
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Ethanol (Absolute): 150 mL
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HCl (4M in Dioxane): 60 mL
Procedure:
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Dissolution: Dissolve piperazine (0.40 mol) in 100 mL of absolute ethanol in a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Addition: Dissolve 2-chloroacetamide (0.10 mol) in 50 mL ethanol and add dropwise to the piperazine solution over 30 minutes at room temperature.
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Reflux: Heat the mixture to reflux (78 °C) for 4 hours. Monitor consumption of chloroacetamide by TLC (System: MeOH/DCM 1:9).
-
Workup (Free Base Isolation):
-
Filter off the precipitated piperazine monohydrochloride byproduct.
-
Concentrate the filtrate in vacuo to remove ethanol.[3]
-
Resuspend the residue in water (20 mL) and extract continuously with dichloromethane (DCM) or chloroform to separate the product from excess piperazine (piperazine partitions into water; the amide product favors organic phase slightly better, or use column chromatography on silica gel eluting with DCM/MeOH/NH4OH). Note: Direct crystallization from the residue using isopropanol is often preferred in industrial settings.
-
Salt Formation: Dissolve the purified free base oil in acetone (50 mL). Cool to 0 °C. Add 4M HCl in dioxane dropwise until pH < 2. The dihydrochloride salt will precipitate as a white solid.
-
Purification: Recrystallize from ethanol/water (9:1) to yield the title compound [2].
Analytical Characterization
Validation of the structure requires confirming the integrity of the amide and the piperazine ring.
Spectral Data Summary
| Technique | Diagnostic Signal | Interpretation |
| Piperazine ring protons ( | ||
| Piperazine ring protons ( | ||
| Methylene linker ( | ||
| Amide | ||
| Carbonyl carbon ( | ||
| Methylene linker carbon. | ||
| IR (ATR) | 1675 | Amide I band ( |
| 3200–3400 | Broad | |
| Mass Spectrometry | Consistent with free base MW (143.19). |
Note: In the dihydrochloride salt, the piperazine proton signals will shift downfield due to the positive charge.
Applications in Medicinal Chemistry
2-(1-Piperazinyl)acetamide serves as a "privileged structure" precursor. Its utility stems from its ability to modulate physicochemical properties (solubility, pKa) while providing a vector for target engagement.[4][5][6]
Pharmacophore Utility
-
Solubility Enhancer: The piperazine ring acts as a solubilizing group in lipophilic drug candidates.
-
Linker Chemistry: The secondary amine (
) is a nucleophilic handle, allowing attachment to aryl halides (via Buchwald-Hartwig amination) or acyl chlorides. -
H-Bonding Network: The primary amide acts as a dual H-bond donor/acceptor, often interacting with backbone carbonyls or side-chain residues (e.g., Asp, Glu) in receptor binding pockets.
Drug Development Examples
-
GPCR Ligands: Derivatives of this scaffold have been utilized in the synthesis of Dopamine D3 receptor antagonists, where the amide interacts with the orthosteric site and the piperazine provides the necessary distance to the aryl headgroup [3].
-
Kinase Inhibitors: Used as a solvent-exposed tail in ATP-competitive inhibitors to improve oral bioavailability.
Handling & Stability
-
Hygroscopicity: The dihydrochloride salt is hygroscopic. It must be stored in a tightly sealed container, preferably under inert gas (Argon/Nitrogen), at room temperature.
-
Stability: Stable under acidic and neutral conditions. Hydrolysis of the amide to the carboxylic acid (2-(1-piperazinyl)acetic acid) may occur under strong basic conditions at elevated temperatures.
-
Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory during handling.
References
-
Chemical Identity & Properties: PubChem. 2-(Piperazin-1-yl)acetamide | C6H13N3O.[7] National Library of Medicine. Accessed October 2025. Link
-
Synthetic Protocol: PrepChem. Synthesis of piperazine derivatives. (General reference for piperazine alkylation methodologies). Link
-
Medicinal Application: Zhang, C.B., et al. "Synthesis and Positive Inotropic Activity of N-(4,5-Dihydro-[1,2,4]Triazolo[4,3-a]Quinolin-7-yl)-2-(Piperazin-1-yl)Acetamide Derivatives."[8] Bioorganic & Medicinal Chemistry Letters, vol. 18, no. 16, 2008, pp. 4606–4609.[8] (Demonstrates the use of the scaffold in active pharmaceutical ingredients). Link[8]
-
Advanced ChemBlocks: Product Specification for 2-(piperazin-1-yl)acetamide dihydrochloride. Catalog ID: T100261. Link
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- 1. “Improved Process For The Total Synthesis Of Ranolazine” [quickcompany.in]
- 2. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]
- 3. EP0058146B1 - 2-(4-(diphenylmethyl)-1-piperazinyl)-acetic acids and their amides, process for their preparation and pharmaceutical compositions - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. 2-(Piperazin-1-yl)acetamide | C6H13N3O | CID 3409342 - PubChem [pubchem.ncbi.nlm.nih.gov]
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